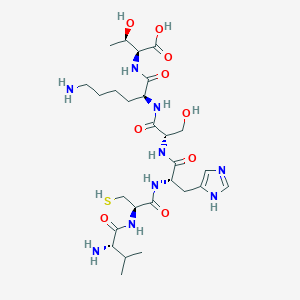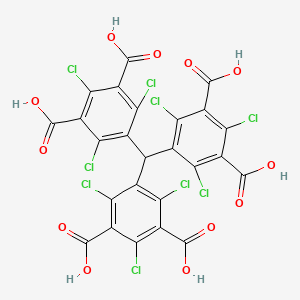![molecular formula C10H6N4OS B12543385 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile CAS No. 652154-15-9](/img/structure/B12543385.png)
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves the reaction of 4-formylpyridine with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-[(4-Carboxypyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile.
Reduction: 2-[(4-Hydroxymethylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole and pyridine moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and pyridine rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-[(4-Hydroxymethylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
The combination of the thiazole and pyridine rings also contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
652154-15-9 |
|---|---|
Fórmula molecular |
C10H6N4OS |
Peso molecular |
230.25 g/mol |
Nombre IUPAC |
2-[(4-formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H6N4OS/c11-4-8-5-13-10(16-8)14-9-3-7(6-15)1-2-12-9/h1-3,5-6H,(H,12,13,14) |
Clave InChI |
SBNXUWSYKRZGNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C=O)NC2=NC=C(S2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)





![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
